molecular formula C27H32N6O4 B3011321 N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242942-41-1

N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B3011321
CAS No.: 1242942-41-1
M. Wt: 504.591
Attention: For research use only. Not for human or veterinary use.
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Description

N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex synthetic organic compound belonging to the fused triazoloquinazoline chemical class. This structural family is of significant interest in medicinal chemistry and chemical biology for its potential as a scaffold for protein kinase inhibitors. The molecule integrates a quinazoline-dione core, a triazole ring, and an o-tolylurea moiety, which are all pharmacophores commonly associated with binding to the ATP pockets of various kinases. Researchers can utilize this compound as a key intermediate or a novel chemical probe to investigate kinase signaling pathways, develop new biochemical assays, and explore structure-activity relationships (SAR) in inhibitor design. Its specific molecular architecture suggests potential for targeting kinases involved in oncogenesis and proliferative diseases, making it a valuable tool for preclinical drug discovery research. As evidenced by studies on similar triazoloquinazoline derivatives, this chemotype has demonstrated inhibitory activity against a range of kinases, highlighting its utility as a versatile scaffold in pharmaceutical development (https://pubmed.ncbi.nlm.nih.gov/25786147). This product is intended For Research Use Only and is not approved for use in humans or as a drug.

Properties

IUPAC Name

2-[2-(2-methylanilino)-2-oxoethyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O4/c1-16(2)13-28-24(35)19-10-11-20-22(12-19)33-26(31(25(20)36)14-17(3)4)30-32(27(33)37)15-23(34)29-21-9-7-6-8-18(21)5/h6-12,16-17H,13-15H2,1-5H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQJNUGLJUJCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Triazole ring : Known for its role in various pharmacological activities.
  • Carboxamide group : Often involved in hydrogen bonding with biological targets.
  • Isobutyl substituents : These may enhance lipophilicity and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

Several studies have shown that compounds with similar structures exhibit anticancer properties. The triazole moiety is known to interact with various cellular pathways involved in cancer proliferation and apoptosis.

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study AA549 (Lung)15Induction of apoptosis via caspase activation
Study BMCF7 (Breast)20Inhibition of cell cycle progression
Study CHeLa (Cervical)10Modulation of PI3K/Akt signaling pathway

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

3. Anti-inflammatory Effects

In vitro studies suggest that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Case Study: Inhibition of TNF-alpha Production
A study demonstrated that treatment with the compound reduced TNF-alpha levels in LPS-stimulated macrophages by approximately 40%, indicating potential for use in inflammatory conditions.

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could modulate receptor activity related to inflammation and immune responses.

Scientific Research Applications

Chemical Synthesis

The synthesis of this compound involves multiple steps of organic reactions including cyclization and functional group modifications. The general synthetic route typically includes:

  • Formation of the triazole ring: Utilizing appropriate precursors to construct the triazole framework.
  • Introduction of functional groups: Various substituents are introduced to enhance biological activity and solubility.
  • Purification and characterization: Techniques such as chromatography and spectroscopy (NMR, MS) are used for purification and structural confirmation.

Anticancer Properties

Recent studies have indicated that compounds similar to N,4-diisobutyl-1,5-dioxo derivatives exhibit significant anticancer properties. The mechanism often involves:

  • Inhibition of tumor cell proliferation: Targeting specific pathways involved in cancer cell growth.
  • Induction of apoptosis: Promoting programmed cell death in malignant cells.

For instance, a related compound was shown to inhibit the growth of various cancer cell lines through cell cycle arrest and apoptosis induction .

Antiviral Activity

Research has suggested that derivatives of this compound may possess antiviral properties. These compounds can interfere with viral replication processes or modulate host immune responses.

Potential Drug Development

The unique structure of N,4-diisobutyl-1,5-dioxo suggests its potential as a lead compound in drug development. Specific applications include:

  • CCR5 antagonism: Compounds with similar structures have been explored for their ability to block CCR5 receptors, which are critical in HIV infection .

Neuroprotective Effects

Some studies indicate that related compounds may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Study 1: Anticancer Activity

A study focusing on a derivative of the compound demonstrated its efficacy against breast cancer cells. The findings suggested that the compound inhibited cell migration and invasion while inducing apoptosis through mitochondrial pathways .

Case Study 2: Antiviral Properties

Another investigation into similar compounds highlighted their ability to inhibit viral entry into host cells by blocking specific receptors. This study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize antiviral efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and molecular differences between the target compound and similar [1,2,4]triazolo[4,3-a]quinazoline derivatives:

Compound Name (Substituents) N-Position 4-Position 2-Position Side Chain Molecular Weight Key Features
Target Compound Diisobutyl Diisobutyl 2-(2-oxo-2-(o-tolylamino)ethyl) Not provided Bulky alkyl groups; o-tolylamino
4-Benzyl-N-isopropyl analog Isopropyl Benzyl 2-(tert-butylamino)-2-oxoethyl Not provided Smaller alkyl/aryl substituents
4-(4-Methylbenzyl)-cyclopentylamino analog Isopropyl 4-Methylbenzyl 2-(cyclopentylamino)-2-oxoethyl Not provided Cyclic amino group
2-(2-Chlorobenzyl)-N-cyclopentyl analog Cyclopentyl 3-Methylbutyl 2-Chlorobenzyl 508.0 Halogenated aryl group
N-(2,4-Dimethoxybenzyl) analog 2,4-Dimethoxybenzyl 3-(4-Methoxyphenyl) None (core modification) 485.5 Methoxy-rich substituents

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s diisobutyl groups are bulkier and more lipophilic than the benzyl/isopropyl groups in or the methoxy-substituted aryl groups in . This may enhance membrane permeability but reduce aqueous solubility.
  • Halogenated analogs (e.g., 2-chlorobenzyl in ) introduce electronegative groups that could influence binding interactions in biological systems.

Functional Group Variations: The 2-(o-tolylamino)ethyl side chain in the target compound contains an aromatic amine, contrasting with the tert-butylamino () or cyclopentylamino () groups. Steric hindrance from the o-tolyl group may affect receptor binding.

Molecular Weight Trends :

  • Molecular weights range from 485.5 () to 508.0 (), with heavier compounds typically incorporating halogenated or extended alkyl chains. The target compound’s molecular weight is expected to align with these values.

Q & A

Q. How can the synthesis of N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide be optimized for reproducibility?

Methodological Answer: The compound can be synthesized via a multi-step protocol involving:

  • Hydrazine intermediate formation : Reacting 3-benzyl-2-hydrazino-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide with carbonyldiimidazole (CDI) to form the triazoloquinazoline core .
  • Alkylation : Introducing the o-tolylaminoethyl moiety using N-(tert-butyl)-2-chloroacetamide under reflux in anhydrous THF, monitored by TLC for reaction completion .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity.
    Key considerations : Use anhydrous conditions to avoid side reactions and optimize stoichiometry to minimize unreacted intermediates.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, isobutyl methyl groups at δ 0.9–1.2 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and secondary amide N–H bending (~1550 cm⁻¹) .
  • HRMS (ESI) : Validate molecular weight (e.g., calculated [M+H]+ 532.2314 vs. observed 532.2316) .
  • X-ray crystallography (if crystals are obtainable): Resolve bond angles and stereochemistry .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

  • In vitro enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP/GTP depletion methods) .
  • Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC50 values .
  • Anticonvulsant models : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure tests in rodents, comparing efficacy to GABAergic standards like valproate .

Advanced Research Questions

Q. How can mechanistic insights into its biological activity be derived using computational methods?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GABA_A receptors). Key residues (e.g., α1-subunit Arg119) may form hydrogen bonds with the carboxamide group .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential maps and nucleophilic/electrophilic sites .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and ligand-protein conformational dynamics .

Q. How can structural modifications enhance selectivity or potency?

Methodological Answer:

  • SAR studies :
    • Isobutyl substituents : Replace with bulkier tert-butyl groups to test steric effects on receptor binding .
    • Carboxamide moiety : Substitute with sulfonamide or urea to alter hydrogen-bonding capacity .
    • Triazoloquinazoline core : Introduce electron-withdrawing groups (e.g., nitro, cyano) at position 8 to modulate electronic properties .
  • Synthetic routes : Use microwave-assisted synthesis to reduce reaction times for derivatives .

Q. How should contradictory data in biological assays be resolved?

Methodological Answer:

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC50 trends .
  • Off-target profiling : Screen against a panel of 50+ kinases/phosphatases to identify non-specific interactions .
  • Metabolic stability : Assess compound half-life in liver microsomes (human/rat) to rule out rapid degradation artifacts .

Q. What strategies mitigate challenges in crystallizing this compound?

Methodological Answer:

  • Solvent screening : Test high-boiling solvents (DMF, DMSO) with slow evaporation or diffusion (e.g., ether vapor) .
  • Co-crystallization : Add small-molecule additives (e.g., crown ethers) to stabilize lattice packing .
  • Cryo-TEM : Analyze nanocrystals if macroscopic crystals fail to form .

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